molecular formula C16H12BrClN2O3 B4607942 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B4607942
M. Wt: 395.63 g/mol
InChI Key: WPWHWZDOTGBFIE-UHFFFAOYSA-N
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Description

5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom The compound also features a bromine and chlorine-substituted phenoxy group and a methoxy-substituted phenyl group

Preparation Methods

The synthesis of 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the reaction of 4-bromo-2-chlorophenol with an appropriate alkylating agent to form the 4-bromo-2-chlorophenoxy intermediate.

    Oxadiazole Ring Formation: The phenoxy intermediate is then reacted with a suitable nitrile oxide precursor to form the 1,2,4-oxadiazole ring through a cyclization reaction.

    Introduction of the Methoxyphenyl Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the phenyl groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents such as toluene or DMF. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylic acid:

    (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: This compound has a ketone group instead of an oxadiazole ring, resulting in different reactivity and biological activities.

Properties

IUPAC Name

5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O3/c1-21-12-5-2-10(3-6-12)16-19-15(23-20-16)9-22-14-7-4-11(17)8-13(14)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWHWZDOTGBFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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